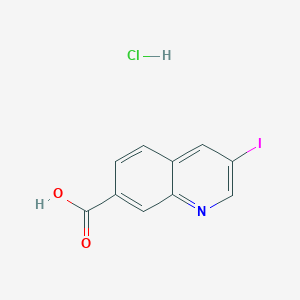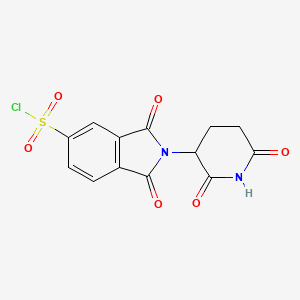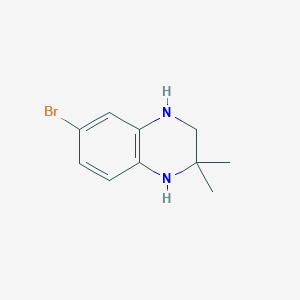![molecular formula C7H12F2O3S B13507885 [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O3S and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with difluoro groups and a methanesulfonylmethyl group, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of Methanesulfonylmethyl Group: The methanesulfonylmethyl group is attached through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The difluoro groups and the methanesulfonylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- [3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl]methanol
Uniqueness
What sets [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol apart is the presence of the methanesulfonylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H12F2O3S |
|---|---|
分子量 |
214.23 g/mol |
IUPAC名 |
[3,3-difluoro-1-(methylsulfonylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O3S/c1-13(11,12)5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
InChIキー |
WAOPEBGYRNIULJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)




